molecular formula C14H16ClN5O B4520389 N-(2-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(2-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B4520389
M. Wt: 305.76 g/mol
InChI Key: SITWNWOGUPZEEB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C14H16ClN5O and its molecular weight is 305.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.1043378 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Structural Analysis : A study on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with a 2-chlorophenyl substituent, detailed the methods used for their synthesis and structural elucidation through elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction studies. These compounds, including N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, showcase the detailed crystallographic analysis, confirming the molecular structure and stability provided by intramolecular hydrogen bonding (Özer, Arslan, VanDerveer, & Külcü, 2009); (Ozer, Solmaz, & Arslan, 2021).

Biological Activities and Applications

  • Antitumor Activities : Research has been conducted on derivatives of N-(2-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, exploring their potential as antitumor agents. For example, benzothiazole derivatives showing potent antitumor properties were synthesized, indicating the broad applicability of similar compounds in developing new therapeutic agents (Yoshida et al., 2005).

Advanced Materials and Chemical Properties

  • Polymer Synthesis : Studies on the synthesis of polymers incorporating cyclohexane structures, similar to the core of this compound, highlight the potential of such compounds in the development of materials with specific physical and chemical properties, such as high thermal stability and solubility in polar organic solvents (Yang, Hsiao, & Yang, 1999).

Analytical Chemistry Applications

  • Fluorescence Quenching Studies : The study of fluorescence quenching mechanisms of carboxamide compounds in different solvents, including cyclohexane, has provided insights into the interaction of such compounds with other chemical species. These studies contribute to our understanding of the chemical behavior of similar compounds under various conditions (Patil et al., 2013).

Properties

IUPAC Name

N-(2-chlorophenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c15-11-6-2-3-7-12(11)17-13(21)14(8-4-1-5-9-14)20-10-16-18-19-20/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITWNWOGUPZEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=CC=C2Cl)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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N-(2-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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N-(2-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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N-(2-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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N-(2-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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N-(2-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

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